



Application of JMV 180 in Pancreatic Cancer Growth Studies

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Compound of Interest		
Compound Name:	Jmv 176	
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Introduction

JMV 180 is a synthetic analog of the cholecystokinin (CCK) octapeptide. It exhibits complex pharmacology, acting as a functional agonist at high- and low-affinity CCK receptors while behaving as an antagonist at very low-affinity receptors.[1] Cholecystokinin itself is a gastrointestinal peptide hormone known to influence the growth of both normal and malignant pancreatic tissues.[1] In the context of pancreatic cancer research, JMV 180 serves as a critical pharmacological tool to investigate the role of CCK receptors in tumor cell proliferation and to dissect the specific signaling pathways that mediate these effects. Studies have demonstrated that JMV 180 paradoxically stimulates the growth of human pancreatic cancer cell lines, suggesting that specific CCK receptor signaling pathways are involved in promoting cancer cell proliferation.[1] This application note provides an overview of the use of JMV 180, relevant quantitative data, and detailed protocols for studying its effects on pancreatic cancer cell growth.

Mechanism of Action

In pancreatic cancer cells, the growth-promoting effects of CCK are suggested to be mediated by low-affinity receptors.[1] JMV 180, acting as an agonist at these sites, initiates a downstream signaling cascade. CCK receptors are G protein-coupled receptors (GPCRs), and their activation in cancer cells typically involves the Gqq subunit, which in turn activates Phospholipase C (PLC).[2][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

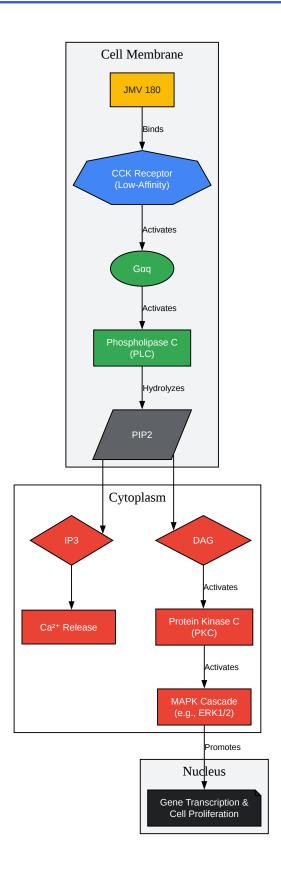


Methodological & Application

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into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[2] These events can subsequently activate mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 cascade, which ultimately leads to the transcription of genes involved in cell proliferation.[2][4]





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Putative signaling pathway of JMV 180 in pancreatic cancer cells.



Data Presentation

The following tables summarize the quantitative data from studies evaluating the effect of JMV 180 on the growth of human pancreatic cancer cell lines.

Table 1: Effect of JMV 180 on Pancreatic Cancer Cell Number

Cell Line	Treatmen t	Concentr ation Range (M)	Incubatio n Time	% Increase in Cell Number (vs. Control)	P-value	Referenc e
PANC-1	JMV 180	10 ⁻¹⁰ -	4-6 days	123%	0.004	[1]
MIA PaCa-	JMV 180	10 ⁻¹⁰ - 10 ⁻⁶	4-6 days	86%	0.004	[1]

Table 2: Effect of JMV 180 on DNA Synthesis in Pancreatic Cancer Cells

Cell Line	Treatmen t	Concentr ation Range (M)	Assay	% Increase in DNA Synthesis (vs. Control)	P-value	Referenc e
PANC-1	JMV 180	10 ⁻¹⁰ - 10 ⁻⁶	[³H]Thymidi ne Incorporati on	64%	< 0.001	[1]
MIA PaCa- 2	JMV 180	10 ⁻¹⁰ - 10 ⁻⁶	[³H]Thymidi ne Incorporati on	40%	< 0.001	[1]



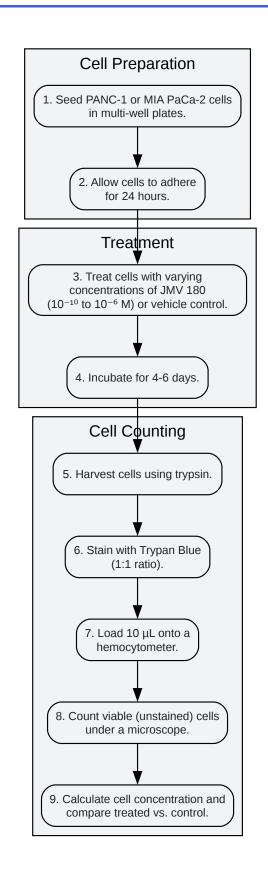
Experimental Protocols

Detailed protocols for assessing the effect of JMV 180 on pancreatic cancer cell growth are provided below.

Protocol 1: Cell Proliferation Assessment by Cell Counting

This protocol is used to determine the effect of JMV 180 on the total number of viable cells over an incubation period.





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Workflow for the cell counting proliferation assay.



Materials:

- PANC-1 or MIA PaCa-2 cell lines
- Complete culture medium (e.g., DMEM with 10% FBS)
- JMV 180 stock solution
- Vehicle control (e.g., DMSO or PBS)
- Multi-well culture plates (e.g., 24-well)
- Trypsin-EDTA
- Trypan Blue solution (0.4%)
- · Hemocytometer and coverslip
- Microscope
- Microcentrifuge tubes

Procedure:

- Cell Seeding: Seed pancreatic cancer cells in a 24-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 1 x 10⁴ cells/well).
- Adherence: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
- Treatment: Prepare serial dilutions of JMV 180 in complete culture medium to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M. Remove the old medium from the cells and add the JMV 180-containing medium or vehicle control medium.
- Incubation: Return the plates to the incubator and culture for 4 to 6 days.[1]
- · Cell Harvesting:
 - Aspirate the culture medium.

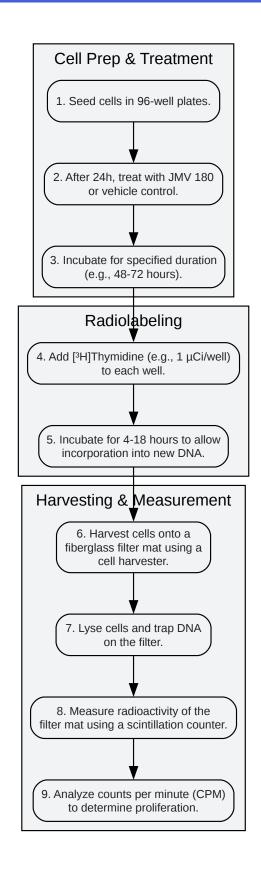


- Wash the cells once with sterile PBS.
- Add an appropriate volume of Trypsin-EDTA (e.g., 200 μL for a 24-well plate) and incubate for 3-5 minutes until cells detach.
- Neutralize the trypsin with complete culture medium and transfer the cell suspension to a microcentrifuge tube.
- Staining and Counting:
 - \circ Mix 20 μ L of the cell suspension with 20 μ L of 0.4% Trypan Blue solution.
 - Carefully pipette 10 μL of the mixture into the chamber of a clean hemocytometer.
 - Count the number of viable (clear, non-blue) cells in the four large corner squares of the hemocytometer grid.
- Calculation:
 - Calculate the average cell count per large square.
 - Determine the cell concentration (cells/mL) using the formula:
 - Concentration = Average count × Dilution factor (2 in this case) × 10⁴
 - Compare the total cell numbers in JMV 180-treated wells to the vehicle control wells to determine the percentage increase in cell growth.

Protocol 2: DNA Synthesis Assessment by [3H]Thymidine Incorporation Assay

This assay measures the rate of DNA synthesis as an indicator of cell proliferation by quantifying the incorporation of radiolabeled thymidine.





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Workflow for the [3H]Thymidine incorporation assay.



Materials:

- PANC-1 or MIA PaCa-2 cell lines
- Complete culture medium
- JMV 180 stock solution
- 96-well culture plates
- [3H]Thymidine (radiolabeled)
- Cell harvester
- · Fiberglass filter mats
- Scintillation fluid
- Scintillation counter

Procedure:

- Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well).
- Adherence and Treatment: Allow cells to adhere for 24 hours. Then, treat with serial dilutions
 of JMV 180 or vehicle control as described in Protocol 1.
- Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
- Radiolabeling: Approximately 4-18 hours before the end of the incubation period, add
 [3H]Thymidine to each well (a typical concentration is 1 μCi/well).
- · Cell Harvesting:
 - Terminate the assay by harvesting the cells onto a fiberglass filter mat using an automated cell harvester. This process involves aspirating the well contents, washing the cells to



remove unincorporated thymidine, and lysing the cells to trap the DNA-incorporated radioactivity onto the filter.

- Scintillation Counting:
 - Allow the filter mat to dry completely.
 - Place the filter mat in a sample bag with scintillation fluid.
 - Measure the amount of incorporated [3H]Thymidine using a scintillation counter. The
 output will be in counts per minute (CPM), which is proportional to the rate of DNA
 synthesis.
- Data Analysis: Compare the CPM values from JMV 180-treated cells to those of the vehicle control to determine the percentage change in DNA synthesis.

Conclusion

JMV 180 is a valuable research tool for probing the function of CCK receptors in pancreatic cancer. The available data indicates that JMV 180 stimulates proliferation in pancreatic cancer cell lines like PANC-1 and MIA PaCa-2, likely through the activation of a low-affinity CCK receptor and downstream signaling involving Phospholipase C. The provided protocols offer robust methods for quantifying these pro-proliferative effects. Further research using JMV 180 can help to fully elucidate the specific receptor subtypes and signaling molecules that contribute to pancreatic tumor growth, potentially identifying new targets for therapeutic intervention.

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